molecular formula C4H9NO4S B175866 N-(methylsulfonyl)-beta-alanine CAS No. 105611-92-5

N-(methylsulfonyl)-beta-alanine

Cat. No. B175866
CAS RN: 105611-92-5
M. Wt: 167.19 g/mol
InChI Key: WWQSOJVZBSHWEE-UHFFFAOYSA-N
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Description

“N-(methylsulfonyl)-beta-alanine” is likely a compound that contains a beta-alanine moiety and a methylsulfonyl group . Beta-alanine is a naturally occurring beta amino acid, which is an amino acid in which the amino group is at the beta-position from the carboxylate group . The methylsulfonyl group is a sulfur-containing group that is often found in various organic compounds .


Synthesis Analysis

While specific synthesis methods for “N-(methylsulfonyl)-beta-alanine” were not found, similar compounds, such as methylsulfonyl indole-benzimidazoles, have been synthesized by substituting the positions of benzimidazole and indole groups .


Molecular Structure Analysis

The molecular structure of “N-(methylsulfonyl)-beta-alanine” would likely include a beta-alanine moiety and a methylsulfonyl group . The exact structure would depend on the positions of these groups within the molecule .


Chemical Reactions Analysis

Methanesulfonyl chloride, a compound containing a methylsulfonyl group, is known to be highly reactive and is used to synthesize methanesulfonates by reacting with alcohols in the presence of a non-nucleophilic base .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(methylsulfonyl)-beta-alanine” would depend on its exact molecular structure. For example, methanesulfonyl chloride, a compound containing a methylsulfonyl group, appears as a colorless or pale-yellow liquid at room temperature and has a powerful and unpleasant odor .

Scientific Research Applications

Antibacterial Activity

N-(methylsulfonyl)-beta-alanine has been found to have antibacterial activity. In a study, derivatives of this compound were synthesized and investigated for their antibacterial activity . These molecules displayed potent antibacterial activity against both Gram-negative and Gram-positive bacteria .

Biomaterial Applications

Sulfonated molecules, such as 3-methanesulfonamidopropanoic acid, have found applications in the field of biomaterials . The process of sulfonation enhances the properties of biomaterials . This compound has been used in the creation of hydrogels, scaffolds, and nanoparticles . It has also been found to impact cellular responses, including adhesion, proliferation, and differentiation .

Drug Delivery

The sulfonated nature of 3-methanesulfonamidopropanoic acid makes it a potential candidate for drug delivery systems . The sulfonate group can enhance the solubility of drugs, making it easier for them to be delivered to the target site .

Tissue Engineering

In the field of tissue engineering, 3-methanesulfonamidopropanoic acid can be used to create scaffolds that provide a supportive environment for the growth of new tissues . The sulfonate group can enhance the biocompatibility of these scaffolds .

Regenerative Medicine

3-methanesulfonamidopropanoic acid can also play a role in regenerative medicine . Its ability to impact cellular responses can be harnessed to promote the regeneration of damaged tissues .

Propionic Acid Production

Although not directly related to N-(methylsulfonyl)-beta-alanine, it’s worth noting that similar sulfonated compounds have been used in the production of propionic acid . This opens up potential avenues for the use of N-(methylsulfonyl)-beta-alanine in similar applications.

Safety and Hazards

Methanesulfonyl chloride, a compound containing a methylsulfonyl group, is known to be corrosive to metals, toxic if swallowed, and harmful in contact with skin . It’s important to handle such compounds with appropriate safety measures.

Future Directions

The future directions of research on “N-(methylsulfonyl)-beta-alanine” could involve further exploration of its synthesis, properties, and potential applications. For example, research on similar compounds has focused on their potential use in medicinal chemistry .

properties

IUPAC Name

3-(methanesulfonamido)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO4S/c1-10(8,9)5-3-2-4(6)7/h5H,2-3H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQSOJVZBSHWEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424694
Record name N-(methylsulfonyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(methylsulfonyl)-beta-alanine

CAS RN

105611-92-5
Record name N-(methylsulfonyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

22.3 g of β--alanine are dissolved in 125 ml of 2N NaOH. 20 ml of methanesulfonyl chloride and 145 ml of 2N NaOH are simultaneously added dropwise at 0°-5° C., with vibromixing, and the mixture is vibrated at room temperature for 3 hours. The solution is extracted with ether and the extract is diluted to 400 ml and stirred with a strongly acid ion exchanger (Lewatit® S 100) until the pH reaches about 2. The solution is then evaporated to dryness in vacuo. The residue is taken up in ethyl acetate, the mixture is dried over sodium sulfate and DCA is added until an alkaline reaction is obtained. The precipitate which separates out is filtered off, washed with ethyl acetate and ether, dried and recrystallized from tetrahydrofuran.
Quantity
22.3 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
145 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

22.3 g of β-alanine are dissolved in 125 ml of 2N MeOH. 20 ml of methanesulfonyl chloride and 145 ml of 2N NaOH are simultaneously added dropwise at 0°-5° C., with vibromixing, and the mixture is vibrated at room temperature for 3 hours. The solution is extracted with ether and the extract is diluted to 400 ml and stirred with a strongly acid ion exchanger (Lewatit® S 100) until the pH reaches about 2. The solution is then evaporated to dryness in vacuo. The residue is taken up in ethyl acetate, the mixture is dried over sodium sulfate and DCA is added until an alkaline reaction is obtained. The precipitate which separates out is filtered off, washed with ethyl acetate and ether, dried and recrystallized from tetrahydrofuran.
Quantity
22.3 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
145 mL
Type
reactant
Reaction Step Two

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